molecular formula C17H21N3O2S B7142951 1-(Benzenesulfonyl)-4-(4-methylpyridin-2-yl)-1,4-diazepane

1-(Benzenesulfonyl)-4-(4-methylpyridin-2-yl)-1,4-diazepane

Cat. No.: B7142951
M. Wt: 331.4 g/mol
InChI Key: YRKBJDWUXZVZPS-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-(4-methylpyridin-2-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a benzenesulfonyl group and a 4-methylpyridin-2-yl group attached to the diazepane ring, making it a unique and versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 1-(Benzenesulfonyl)-4-(4-methylpyridin-2-yl)-1,4-diazepane typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where the diazepane ring is treated with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 4-Methylpyridin-2-yl Group: The final step involves the coupling of the 4-methylpyridin-2-yl group to the diazepane ring, which can be achieved through a nucleophilic substitution reaction using appropriate pyridine derivatives.

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(Benzenesulfonyl)-4-(4-methylpyridin-2-yl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl or pyridinyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

1-(Benzenesulfonyl)-4-(4-methylpyridin-2-yl)-1,4-diazepane has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological activities.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-4-(4-methylpyridin-2-yl)-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The 4-methylpyridin-2-yl group can enhance binding affinity and specificity towards certain biological targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar compounds to 1-(Benzenesulfonyl)-4-(4-methylpyridin-2-yl)-1,4-diazepane include:

    1-(Benzenesulfonyl)-4-(pyridin-2-yl)-1,4-diazepane: Lacks the methyl group on the pyridine ring, which may affect its binding affinity and biological activity.

    1-(Benzenesulfonyl)-4-(4-chloropyridin-2-yl)-1,4-diazepane: Contains a chlorine substituent instead of a methyl group, potentially altering its reactivity and interactions with biological targets.

    1-(Benzenesulfonyl)-4-(4-methoxypyridin-2-yl)-1,4-diazepane: Features a methoxy group, which can influence its solubility and chemical reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct chemical and biological properties compared to its analogues.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(4-methylpyridin-2-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-15-8-9-18-17(14-15)19-10-5-11-20(13-12-19)23(21,22)16-6-3-2-4-7-16/h2-4,6-9,14H,5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKBJDWUXZVZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2CCCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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